4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid
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Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
Asymmetric Synthesis of D-Lysine Analogue
A practical asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton starting from an accessible 4-piperidone has been performed. This research illustrates the use of tert-butoxycarbonyl groups in the synthesis of complex amino acids and peptides (Etayo et al., 2008).
Synthesis of Edeine Analogs
The synthesis of orthogonally protected diamino hydroxypentanoates, useful for the synthesis of edeine analogs, demonstrates the utilization of differently N-protected amino acids including those with tert-butoxycarbonyl groups (Czajgucki et al., 2003).
Intermediate in Vandetanib Synthesis
The compound has been studied as a crucial intermediate in the synthesis of vandetanib, a medication used for the treatment of certain types of cancer (Wei et al., 2010).
Discovery of Potent Inhibitors
This compound is part of research that led to the discovery of novel inhibitors for acetyl-CoA carboxylase, important for reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
Chemical Synthesis and Drug Development
Biocatalytic Generation of Chiral Building Blocks
The compound has been used in the biocatalytic generation of chiral building blocks for the synthesis of natural products and derivatives of pipecolic acid (Sánchez-Sancho & Herradón, 1998).
Synthesis of Enantiopure 4-Hydroxypipecolate
The research on the synthesis of enantiopure hydroxypipecolate from a common dioxopiperidinecarboxylate precursor demonstrates the versatility of tert-butoxycarbonyl-protected piperidine derivatives (Marin et al., 2004).
Synthesis of Spiro Compounds
The compound has been used in the synthesis of spiro compounds, showcasing its utility in creating complex molecular structures (Freund & Mederski, 2000).
Dipeptide Synthesis
It has been utilized in the synthesis of dipeptides, indicating its role in peptide chemistry (Didierjean et al., 2002).
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-14-8-10-20(11-9-14)15(21)12-4-6-13(7-5-12)16(22)23/h4-7,14H,8-11H2,1-3H3,(H,19,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEOYOMTHYWEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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